![molecular formula C6H13N3O3S B13800291 4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)
4-[(2-Aminoethyl)sulfonyl]-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Aminoethyl)sulfonyl]-piperazinone is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)sulfonyl]-piperazinone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, where the diamine reacts with the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of high-throughput reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
4-[(2-Aminoethyl)sulfonyl]-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学研究应用
4-[(2-Aminoethyl)sulfonyl]-piperazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease processes.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
作用机制
The compound exerts its effects primarily through the inhibition of serine proteases. It covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, forming a stable sulfonyl enzyme derivative . This modification prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity.
相似化合物的比较
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory constants.
Diisopropylfluorophosphate (DFP): A fluorophosphonate that also inhibits serine proteases.
Uniqueness
4-[(2-Aminoethyl)sulfonyl]-piperazinone is unique due to its enhanced water solubility and stability at low pH compared to PMSF and DFP . This makes it a more versatile and less toxic alternative for use in various biochemical applications.
属性
分子式 |
C6H13N3O3S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
4-(2-aminoethylsulfonyl)piperazin-2-one |
InChI |
InChI=1S/C6H13N3O3S/c7-1-4-13(11,12)9-3-2-8-6(10)5-9/h1-5,7H2,(H,8,10) |
InChI 键 |
LRBDYHXMYQANLI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(=O)N1)S(=O)(=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


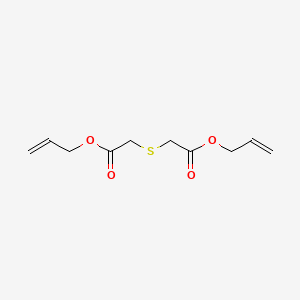
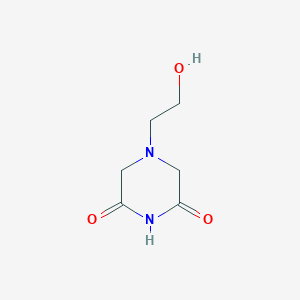


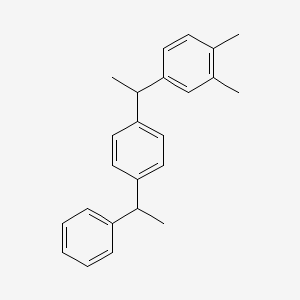
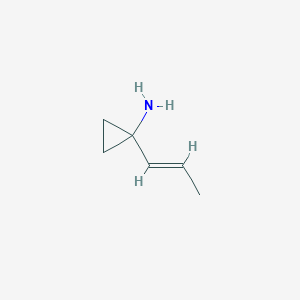
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
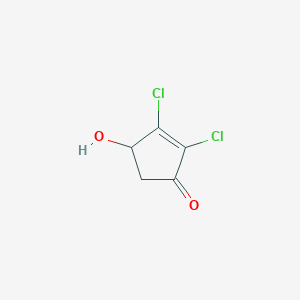
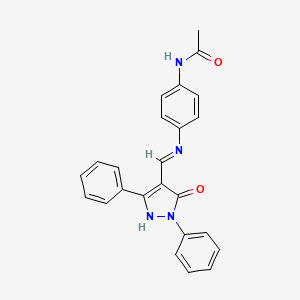
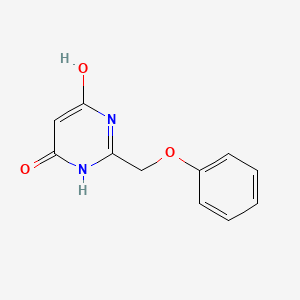

![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)

